2-Methylpyrrolidine Substitution Enhances Histamine H3 Receptor Binding Affinity by up to 14-Fold Over Unsubstituted Pyrrolidine
In a systematic SAR study encompassing 20 diverse chemical series and 60 compounds, the (R)-2-methylpyrrolidine moiety conferred up to 14-fold higher binding affinity at the human histamine H3 receptor compared with the corresponding unsubstituted pyrrolidine analog; at the rat H3 receptor, the enhancement was up to 9-fold [1]. The (S)-2-methylpyrrolidine analogs showed an intermediate improvement, averaging 4-fold over unsubstituted pyrrolidine at the human receptor [1]. This trend was consistent across 18 of 20 core series, supporting a class-level inference that the 2-methyl group provides a broadly applicable potency advantage [1].
| Evidence Dimension | Human H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | (R)-2-methylpyrrolidine analogs: up to 14-fold more potent than unsubstituted pyrrolidine; specific Ki values vary by core scaffold (e.g., compound 14: R=(R)-CH3 Ki = 1.6 nM vs R=H Ki = 26 nM at human H3R, a 16-fold difference) [1] |
| Comparator Or Baseline | Unsubstituted pyrrolidine analogs: Ki range >320 nM to 230 nM (human H3R) [1]; (S)-2-methylpyrrolidine analogs: average 4-fold improvement over pyrrolidine [1] |
| Quantified Difference | (R)-2-methylpyrrolidine: up to 14-fold (human), up to 9-fold (rat) vs. unsubstituted pyrrolidine; (S)-2-methylpyrrolidine: up to 2.5-fold (rat), average 4-fold (human) [1] |
| Conditions | Competition binding assay using [3H]-N-α-methylhistamine; human H3R from cell membranes; rat H3R from cortical homogenate membranes; values reported in nM; SEM typically <0.08 log units [1] |
Why This Matters
If the procurement goal is to access a chiral pyrrolidine building block that maximises target engagement in H3 receptor programmes, the 2-methyl substituent is a critical potency determinant; selecting the unsubstituted pyrrolidine congener (CAS 690632-39-4) forfeits this gain.
- [1] Nersesian, D.L., Black, L.A., Miller, T.R., Vortherms, T.A., Esbenshade, T.A., Hancock, A.A. and Cowart, M.D. (2008) 'In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: Trends across multiple chemical series', Bioorganic & Medicinal Chemistry Letters, 18(1), pp. 355–359. Table 1 and associated text. View Source
